![molecular formula C15H18F3N3O2S B2840680 2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 2415633-48-4](/img/structure/B2840680.png)
2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as TCMDC-143082 and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of TCMDC-143082 is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of gene expression. This mechanism of action is being studied for its potential use in treating cancer and other diseases.
Biochemical and Physiological Effects:
TCMDC-143082 has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells. Moreover, it has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
TCMDC-143082 has several advantages for lab experiments. It is a potent inhibitor of HDACs and has been found to have significant antitumor activity. It also has anti-inflammatory and neuroprotective properties. However, there are some limitations to using TCMDC-143082 in lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Moreover, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Zukünftige Richtungen
There are several future directions for research on TCMDC-143082. Firstly, more studies are needed to establish the safety profile of this compound. Secondly, its mechanism of action needs to be fully understood to predict its effects on different cell types accurately. Thirdly, more studies are needed to explore its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Fourthly, more studies are needed to explore its potential use in treating inflammatory diseases. Finally, more studies are needed to explore its potential use in combination with other drugs for the treatment of cancer.
Conclusion:
In conclusion, TCMDC-143082 is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been found to have significant antitumor activity and is being studied as a potential anticancer drug. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Moreover, it has been found to have potent anti-inflammatory activity and is being studied for its potential use in treating inflammatory diseases. However, more studies are needed to establish its safety profile and fully understand its mechanism of action.
Synthesemethoden
TCMDC-143082 can be synthesized using various methods. One of the most common methods is the reaction between thiomorpholine-4-carboxylic acid and 6-(trifluoromethyl)pyridin-2-amine. This reaction is carried out in the presence of a coupling reagent and a base. The product obtained is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
TCMDC-143082 has been extensively studied for its potential use in various scientific research fields. It has been found to have significant antitumor activity and is being studied as a potential anticancer drug. TCMDC-143082 has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Moreover, it has been found to have potent anti-inflammatory activity and is being studied for its potential use in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
thiomorpholin-4-yl-[4-[6-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2S/c16-15(17,18)12-2-1-3-13(19-12)21-4-7-23-11(10-21)14(22)20-5-8-24-9-6-20/h1-3,11H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQZSYDLWXBWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC(=N2)C(F)(F)F)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


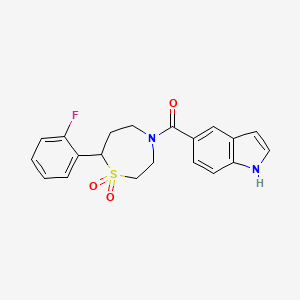
![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)

![2-(4-chlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylpropanamide](/img/structure/B2840604.png)
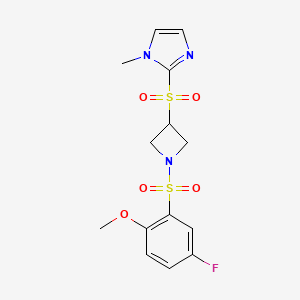
![(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2840609.png)
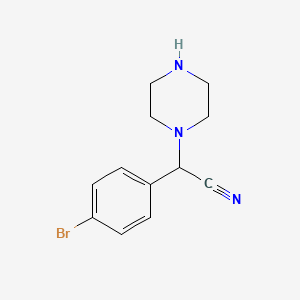
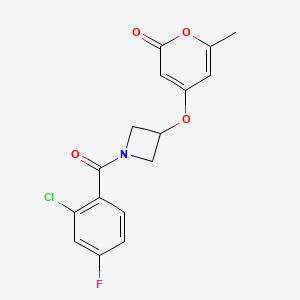
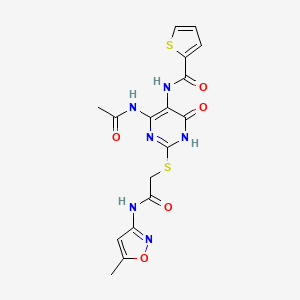
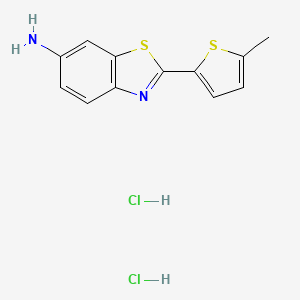
![N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2840616.png)
![4-(diethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2840617.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2840619.png)